(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Brand Name: Vulcanchem
CAS No.: 103954-49-0
VCID: VC0020602
InChI: InChI=1S/C36H52O8/c1-8-10-23(4)31-25(6)30(37)19-35(44-31)18-28-17-27(43-35)14-13-22(3)15-21(2)11-9-12-26-20-41-33-32(40-7)24(5)16-29(34(38)42-28)36(26,33)39/h9-13,16,21,25,27-33,37,39H,8,14-15,17-20H2,1-7H3/b11-9-,22-13-,23-10-,26-12-/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1
SMILES: CCC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C
Molecular Formula: C36H52O8
Molecular Weight: 612.804

(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

CAS No.: 103954-49-0

Cat. No.: VC0020602

Molecular Formula: C36H52O8

Molecular Weight: 612.804

* For research use only. Not for human or veterinary use.

(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one - 103954-49-0

Specification

CAS No. 103954-49-0
Molecular Formula C36H52O8
Molecular Weight 612.804
Standard InChI InChI=1S/C36H52O8/c1-8-10-23(4)31-25(6)30(37)19-35(44-31)18-28-17-27(43-35)14-13-22(3)15-21(2)11-9-12-26-20-41-33-32(40-7)24(5)16-29(34(38)42-28)36(26,33)39/h9-13,16,21,25,27-33,37,39H,8,14-15,17-20H2,1-7H3/b11-9-,22-13-,23-10-,26-12-/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1
Standard InChI Key ADIOHWRUBUREGD-HOTKYESBSA-N
SMILES CCC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator